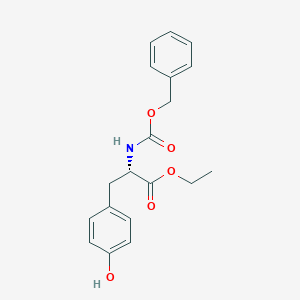

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate

説明

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

- Z-TYR-OET primarily targets the oxytocin receptor (OTR). OTRs are expressed in both peripheral tissues (such as myometrial cells in the uterus and myoepithelial cells in the mammary gland) and the central nervous system (CNS) .

- OTRs are coupled to G proteins, leading to downstream effects. For example, muscle contraction occurs due to an increase in intracellular calcium triggered by inositol trisphosphate production via phospholipase C activation .

- Z-TYR-OET affects somatosensory and pain processing. Distinct types of oxytocin neurons (e.g., magno- and parvocellular) efficiently control acute inflammatory pain perception .

Target of Action

Mode of Action

Biochemical Pathways

生化学分析

Biochemical Properties

It is known that tyrosine derivatives, such as this compound, can play significant roles in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, potentially influencing their function or activity. The nature of these interactions is likely dependent on the specific structure and properties of the compound .

Cellular Effects

Given its structural similarity to tyrosine, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Research would need to be conducted to identify any enzymes or cofactors it interacts with, and to determine any effects on metabolic flux or metabolite levels .

Transport and Distribution

Studies would need to be conducted to identify any transporters or binding proteins it interacts with, and to determine any effects on its localization or accumulation .

Subcellular Localization

Research would need to be conducted to determine any targeting signals or post-translational modifications that direct it to specific compartments or organelles, and to understand any effects on its activity or function .

生物活性

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known by its CAS number 102202-92-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21NO5, with a molecular weight of approximately 343.374 g/mol. The compound features a benzyloxycarbonyl group which is critical for its biological activity.

Research suggests that the compound may interact with various biological targets, including enzymes involved in cancer progression and cellular signaling pathways. The presence of the hydroxyl group on the phenyl ring is believed to enhance its reactivity and binding affinity to target proteins.

Enzyme Inhibition Studies

- Histone Deacetylases (HDACs) : Preliminary studies indicate that derivatives of similar structures show varying degrees of inhibition against HDAC isoforms, which are crucial in cancer biology. For instance, azumamide C demonstrated potent inhibition against HDAC1-3 with IC50 values ranging from 14 to 67 nM . Although specific data for this compound is limited, its structural similarity suggests potential HDAC inhibitory activity.

- Antioxidant Activity : The compound's structure may confer antioxidant properties, which are essential in mitigating oxidative stress-related diseases. Compounds with similar aromatic structures have shown significant antioxidant effects in vitro .

Anticancer Activity

Case studies involving structurally related compounds indicate that this compound could exhibit anticancer properties. For example, compounds with similar scaffolds have been reported to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

Research has demonstrated that derivatives containing the benzyloxycarbonyl moiety exhibit enhanced antimicrobial properties against various bacterial strains. The activity was assessed using agar-well diffusion methods, revealing significant inhibitory zones comparable to conventional antibiotics .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various amino acid conjugates on human leukemia cells. Among these, compounds with similar structural motifs exhibited IC50 values significantly lower than standard chemotherapeutics, indicating promising anticancer activity .

- Antimicrobial Evaluation : In a comparative study, several synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with iodo and nitro substituents had MIC values ranging from 6 to 12.5 µg/mL, suggesting a strong potential for development as antimicrobial agents .

科学的研究の応用

Structure and Composition

- Molecular Formula : C19H21NO5

- Molecular Weight : 341.38 g/mol

- CAS Number : 102202-92-6

The compound consists of an ethyl ester linked to a 4-hydroxyphenyl group, which is significant for its biological properties. The benzyloxycarbonyl (Z) group enhances stability and solubility in biological systems.

Medicinal Chemistry

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is primarily studied for its potential as a precursor in the synthesis of bioactive molecules. It serves as a building block for compounds with various pharmacological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Synthesis of Antifungal Agents

Recent research has explored the synthesis of benzofuranyl acetic acid amides derived from similar frameworks, demonstrating the importance of the amide bond in enhancing stability against hydrolysis, which is crucial for drug efficacy against pathogens like Fusarium oxysporum . The methodologies developed for these syntheses may be adapted to incorporate this compound as a key intermediate.

Hypoglycemic Activity

Another significant area of research involves the evaluation of hypoglycemic effects. Structural analogs based on hydroxyphenylpropanoic acid have shown promising results in glucose tolerance tests, indicating that modifications around the phenolic structure can lead to enhanced biological activity . This suggests that this compound could be further investigated for similar therapeutic effects.

Drug Delivery Systems

The incorporation of benzyloxycarbonyl groups has been studied in drug delivery systems due to their ability to improve solubility and stability of therapeutic agents. The design of prodrugs utilizing this compound may enhance the bioavailability of poorly soluble drugs .

特性

IUPAC Name |

ethyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-2-24-18(22)17(12-14-8-10-16(21)11-9-14)20-19(23)25-13-15-6-4-3-5-7-15/h3-11,17,21H,2,12-13H2,1H3,(H,20,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKMHRCLLPAOCC-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473893 | |

| Record name | Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16679-94-0 | |

| Record name | Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。